molecular formula C16H13ClN4S B294788 3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294788
M. Wt: 328.8 g/mol
InChI Key: OLHWCKLIBFJWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various studies. In

Scientific Research Applications

3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been found to have potential as a drug lead for the treatment of various diseases. It has also been studied for its potential as an antimicrobial agent, as well as for its potential as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act by binding to specific targets in cells and altering their function. It has been shown to have activity against various enzymes and receptors, including histone deacetylases and GABA receptors.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as antitumor activity. It has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique chemical structure, which makes it a promising candidate for various studies. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on 3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is in the development of new drugs based on this compound, particularly for the treatment of cancer and other diseases. Another area of research is in the development of new imaging probes based on this compound, which could have applications in the field of medical imaging. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process. The starting materials are 2-chlorobenzaldehyde, thiourea, and benzylamine. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to produce the final product. The yield of the synthesis is typically around 50%, and the purity of the product can be improved through purification methods such as recrystallization.

Properties

Molecular Formula

C16H13ClN4S

Molecular Weight

328.8 g/mol

IUPAC Name

3-benzyl-6-(2-chlorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13ClN4S/c17-13-9-5-4-8-12(13)15-20-21-14(18-19-16(21)22-15)10-11-6-2-1-3-7-11/h1-9,15,20H,10H2

InChI Key

OLHWCKLIBFJWQP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2NC(S3)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2NC(S3)C4=CC=CC=C4Cl

Origin of Product

United States

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